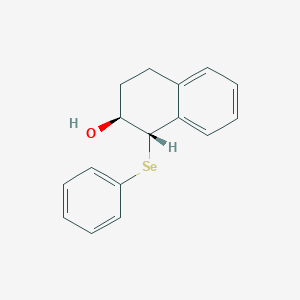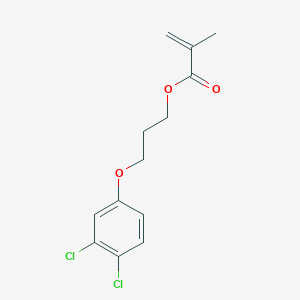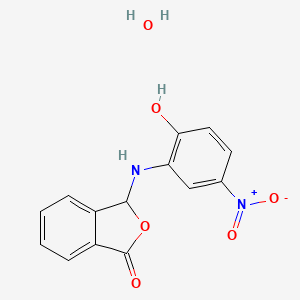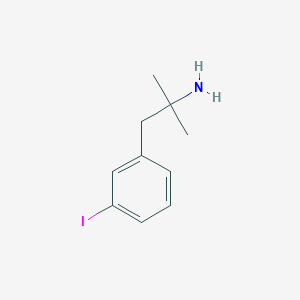
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that features a phenylselanyl group attached to a tetrahydronaphthalen-2-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and phenylselenyl chloride.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The temperature is maintained at a specific range to ensure optimal reaction conditions.
Catalysts and Reagents: Common reagents include bases like sodium hydride or potassium tert-butoxide, which facilitate the deprotonation of the starting materials. Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol or selenide.
Substitution: The compound can undergo nucleophilic substitution reactions where the phenylselanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group may yield selenoxide, while reduction may produce selenol.
Aplicaciones Científicas De Investigación
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment and neuroprotection.
Industry: It is used in the development of new materials and as a precursor for other selenium-containing compounds.
Mecanismo De Acción
The mechanism by which (1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Modulation: The compound can interact with enzymes involved in redox reactions, influencing their activity and function.
Signal Transduction: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (1S,2S)-1-(diethoxyphosphoryl)-2-[(S)-(phenylselanyl)]: This compound features a similar phenylselanyl group but with additional diethoxyphosphoryl functionality.
1-[(1S,2S)-2-[(phenylselanyl)carbonyl]cyclopropyl]pent-4-en-1-one: Another compound with a phenylselanyl group, but attached to a cyclopropyl and pent-4-en-1-one structure.
Uniqueness
(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific tetrahydronaphthalen-2-ol backbone, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
918443-01-3 |
|---|---|
Fórmula molecular |
C16H16OSe |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
(1S,2S)-1-phenylselanyl-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H16OSe/c17-15-11-10-12-6-4-5-9-14(12)16(15)18-13-7-2-1-3-8-13/h1-9,15-17H,10-11H2/t15-,16-/m0/s1 |
Clave InChI |
CGAXODWWFHDECQ-HOTGVXAUSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2[C@@H]([C@H]1O)[Se]C3=CC=CC=C3 |
SMILES canónico |
C1CC2=CC=CC=C2C(C1O)[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)

![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)

![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)

![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)

![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)
